Dabigatran

Übersicht

Beschreibung

Dabigatran ist ein direkter Thrombininhibitor, der als Antikoagulans zur Vorbeugung und Behandlung von Blutgerinnseln und zur Reduzierung des Schlaganfallrisikos bei Patienten mit Vorhofflimmern eingesetzt wird . Es wird unter anderem unter dem Markennamen Pradaxa vermarktet . This compound wird insbesondere zur Vorbeugung von Blutgerinnseln nach Hüft- oder Kniegelenkersatz und bei Patienten mit Vorerkrankungen eingesetzt .

Vorbereitungsmethoden

Die Synthese von Dabigatran umfasst mehrere Schritte. Ein Verfahren umfasst die Kondensation von 4-Aminobenzamidin mit Hexylchlorformiat, um N-n-Hexyl-4-aminobenzamidin-carbamate zu erhalten . Dieser Zwischenstoff wird dann weiter mit R1CH2COOH umgesetzt, um 2-(4-(N’-Hexylformiat)amidino)anilin)essigsäure zu erzeugen . Industrielle Produktionsverfahren beinhalten häufig die Verwendung von kristallinen Zwischenprodukten, um die Reinheit und Ausbeute zu gewährleisten .

Analyse Chemischer Reaktionen

Dabigatran unterliegt verschiedenen chemischen Reaktionen, darunter nucleophile Substitution und Hydrolyse. So führt die nucleophile Substitution von Amidin mit n-Hexyl-4-nitrophenylcarbonat zur Bildung von this compound-Base . Häufig verwendete Reagenzien bei diesen Reaktionen sind Hexylchlorformiat und Methansulfonsäure . Das Hauptprodukt, das bei diesen Reaktionen entsteht, ist this compound Etexilat Mesylat .

Wissenschaftliche Forschungsanwendungen

Dabigatran hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung. In der Medizin wird es verwendet, um thromboembolische Ereignisse und Schlaganfälle bei Patienten mit Vorhofflimmern zu verhindern . Es wird auch zur Behandlung von tiefer Venenthrombose und Lungenembolie eingesetzt . In der biologischen Forschung wird this compound verwendet, um die Gerinnungskaskade und die Thrombininhibition zu untersuchen . Darüber hinaus findet es in der pharmazeutischen Industrie Anwendung bei der Entwicklung neuer Antikoagulanzien .

Wirkmechanismus

This compound wirkt, indem es Thrombin hemmt, eine Serinprotease, die eine Schlüsselrolle in der Gerinnungskaskade spielt . Durch die Bindung an Thrombin verhindert this compound die Umwandlung von Fibrinogen in Fibrin, wodurch die Gerinnselbildung gehemmt wird . Dieser Mechanismus macht es effektiv bei der Reduzierung des Risikos von Schlaganfällen und anderen thromboembolischen Ereignissen .

Wirkmechanismus

Dabigatran works by inhibiting thrombin, a serine protease that plays a key role in the coagulation cascade . By binding to thrombin, this compound prevents the conversion of fibrinogen to fibrin, thereby inhibiting clot formation . This mechanism makes it effective in reducing the risk of stroke and other thromboembolic events .

Vergleich Mit ähnlichen Verbindungen

Dabigatran wird oft mit anderen Antikoagulanzien wie Apixaban, Rivaroxaban und Edoxaban verglichen . Im Gegensatz zu Warfarin benötigt this compound keine regelmäßige Blutüberwachung und hat weniger Arzneimittelwechselwirkungen . Im Vergleich zu Rivaroxaban und Edoxaban hat this compound ein geringeres Risiko für schwere Blutungen . Apixaban hingegen hat sich im Vergleich zu this compound als etwas sicherer erwiesen .

Ähnliche Verbindungen umfassen:

- Apixaban

- Rivaroxaban

- Edoxaban

- Warfarin

Diese Verbindungen werden wie this compound als Antikoagulanzien eingesetzt, unterscheiden sich jedoch in ihrem Wirkmechanismus, ihren Nebenwirkungen und ihren Überwachungsanforderungen .

Biologische Aktivität

Dabigatran etexilate, a direct thrombin inhibitor, is widely used for the prevention and treatment of thromboembolic disorders. This article explores its biological activity, including its pharmacodynamics, clinical efficacy, safety profile, and relevant case studies.

This compound acts by specifically and reversibly inhibiting thrombin, a key enzyme in the coagulation cascade. The inhibition occurs in a concentration-dependent manner with a value of 4.5 nM, indicating a high selectivity for thrombin compared to other coagulation factors . This mechanism allows this compound to inhibit both free and clot-bound thrombin without affecting platelet aggregation induced by other agonists like arachidonic acid or collagen .

Pharmacokinetics and Pharmacodynamics

This compound is administered as a prodrug (this compound etexilate) which is rapidly converted to its active form after oral administration. Peak plasma concentrations are typically reached within 2 hours, with a half-life of approximately 12-14 hours in healthy individuals . The drug is primarily eliminated through renal pathways as unchanged drug, making renal function a critical factor in dosing considerations .

Table 1: Pharmacokinetic Profile of this compound

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | ~2 hours |

| Half-Life | 12-14 hours |

| Elimination Route | Renal (unchanged) |

| Bioavailability | ~6.5% (prodrug) |

Clinical Efficacy

This compound has been evaluated in various clinical settings, particularly for stroke prevention in atrial fibrillation and treatment of venous thromboembolism (VTE). The RE-LY trial demonstrated that this compound at a dose of 150 mg twice daily was associated with lower rates of stroke and systemic embolism compared to warfarin, with similar or lower rates of major bleeding events .

Case Study: this compound vs. Warfarin in Stroke Prevention

In a randomized clinical trial involving 120 patients with cerebral venous thrombosis (CVT), this compound showed comparable efficacy to dose-adjusted warfarin. The trial reported one major bleeding event in the this compound group (1.7%) versus two in the warfarin group (3.3%) over an average treatment duration of approximately 22 weeks .

Table 2: Outcomes from CVT Study

| Treatment Group | Major Bleeding Events (%) | Recurrent VTE (%) |

|---|---|---|

| This compound | 1.7 | 0 |

| Warfarin | 3.3 | 0 |

Safety Profile

While this compound is generally well-tolerated, it carries risks associated with bleeding, particularly gastrointestinal (GI) bleeding. A study indicated that this compound users had a higher relative risk of GI bleeding compared to non-users, especially among older patients . Monitoring renal function is essential due to the drug's renal clearance profile.

Table 3: Incidence of GI Bleeding Among this compound Users

| Patient Demographics | Incidence Rate Ratio (IRR) |

|---|---|

| Overall | 1.01 |

| Age ≥ 65 | Increased risk |

| Obesity | Increased risk |

Research Findings

Recent studies have underscored the need for individualized dosing regimens based on patient characteristics such as age and renal function. For instance, lower doses may be warranted in populations at higher risk for bleeding complications . Additionally, real-world data has shown that this compound is preferred over other non-vitamin K oral anticoagulants (NOACs) due to its predictable pharmacokinetic profile and fixed dosing regimen .

Eigenschaften

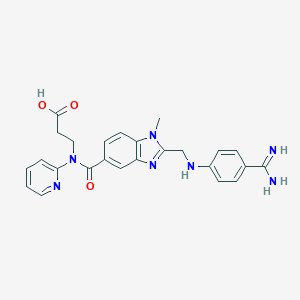

IUPAC Name |

3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N7O3/c1-31-20-10-7-17(25(35)32(13-11-23(33)34)21-4-2-3-12-28-21)14-19(20)30-22(31)15-29-18-8-5-16(6-9-18)24(26)27/h2-10,12,14,29H,11,13,15H2,1H3,(H3,26,27)(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBSJFWOBGCMAKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50175419 | |

| Record name | Dabigatran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Dabigatran and its acyl glucuronides are competitive, direct thrombin inhibitors. Because thrombin (serine protease) enables the conversion of fibrinogen into fibrin during the coagulation cascade, its inhibition prevents the development of a thrombus. Both free and clot-bound thrombin, and thrombin-induced platelet aggregation are inhibited by the active moieties., ... To evaluate the profibrinolytic effect of dabigatran, a new, direct thrombin inhibitor, using different in vitro models. The resistance of tissue factor-induced plasma clots to fibrinolysis by exogenous tissue-type plasminogen activator (t-PA) (turbidimetric method) was reduced by dabigatran in a concentration-dependent manner, with > or = 50% shortening of lysis time at clinically relevant concentrations (1-2 um). A similar effect was observed in the presence of low (0.1 and 1 nm) but not high (10 nm) concentrations of thrombomodulin. Acceleration of clot lysis by dabigatran was associated with a reduction in TAFI activation and thrombin generation, and was largely, although not completely, negated by an inhibitor of activated TAFI, potato tuber carboxypeptidase inhibitor. The assessment of the viscoelastic properties of clots showed that those generated in the presence of dabigatran were more permeable, were less rigid, and consisted of thicker fibers. The impact of these physical changes on fibrinolysis was investigated using a model under flow conditions, which demonstrated that dabigatran made the clots markedly more susceptible to flowing t-PA, by a mechanism that was largely TAFI-independent. Dabigatran, at clinically relevant concentrations, enhances the susceptibility of plasma clots to t-PA-induced lysis by reducing TAFI activation and by altering the clot structure. These mechanisms might contribute to the antithrombotic activity of the drug. | |

| Record name | Dabigatran | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8062 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals | |

CAS No. |

211914-51-1 | |

| Record name | Dabigatran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=211914-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dabigatran [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211914511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dabigatran | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14726 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dabigatran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dabigatran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DABIGATRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0VM4M70GC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dabigatran | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8062 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

276-277 °C | |

| Record name | Dabigatran | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8062 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.